molecular formula C17H24N2O3 B2740405 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide CAS No. 921793-21-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide

Cat. No.: B2740405
CAS No.: 921793-21-7
M. Wt: 304.39
InChI Key: CSKIOLCORIHNRS-UHFFFAOYSA-N
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Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a benzo[b][1,4]oxazepine derivative featuring a butyramide substituent at position 7. Its structure includes a seven-membered oxazepine ring fused to a benzene moiety, with ethyl and dimethyl groups at positions 5 and 3, respectively. The butyramide group (a four-carbon alkyl chain terminated by a carboxamide) contributes to its physicochemical properties, such as solubility and lipophilicity, which influence its biological interactions.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-7-15(20)18-12-8-9-13-14(10-12)22-11-17(3,4)16(21)19(13)6-2/h8-10H,5-7,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIOLCORIHNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a complex organic compound belonging to the oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of 382.5 g/mol. Its structure features a benzooxazepine core which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzooxazepine core through cyclization reactions.
  • Alkylation reactions to introduce the ethyl and dimethyl groups.
  • Amide bond formation to attach the butyramide moiety.

Biological Activity

Research indicates that compounds in the oxazepine class exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that oxazepines can inhibit bacterial growth and may serve as potential antimicrobial agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Certain oxazepine derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity : A study conducted on similar oxazepine compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 8–32 µg/mL for effective derivatives.
  • Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF7) indicated that certain derivatives of N-(5-ethyl-3,3-dimethyl...) exhibited IC50 values below 20 µM, suggesting potent anticancer activity.
  • Neuroprotection : Research published in the Journal of Medicinal Chemistry highlighted a related compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, with a significant reduction in cell death observed in treated cultures.

The biological activity of N-(5-ethyl-3,3-dimethyl...) may involve several mechanisms:

  • Enzyme Inhibition : Many oxazepines act by inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.

Comparison with Similar Compounds

GSK2982772 (RIPK1 Inhibitor)

Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide .
Key Differences :

  • Substituents : GSK2982772 has a triazole-carboxamide group at position 3, whereas the target compound features a butyramide group at position 8.
  • Biological Activity : GSK2982772 is a potent RIPK1 inhibitor with anti-inflammatory effects, reducing TNF-dependent cytokine production in human ulcerative colitis models. The butyramide-containing compound may lack this specificity due to differences in hydrogen-bonding capacity and steric bulk .

BD630392

Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide .
Key Differences :

  • Substituents : BD630392 contains an isoxazole-carboxamide group, which enhances π-π stacking interactions compared to the aliphatic butyramide chain.

Acylated Sulfonamide Derivatives ()

Compounds 5a–5d from Molecules (2013) share the butyramide/pentanamide/hexanamide motif but differ in core structure (tetrahydrofuran-sulfonamide vs. benzooxazepine):

Compound Core Structure Alkyl Chain Length Melting Point (°C) Yield (%) Molecular Weight
Target Compound Benzo[b][1,4]oxazepine C4 (butyramide) Not reported Not reported ~331.4 g/mol*
5a (Butyramide) Tetrahydrofuran-sulfonamide C4 180–182 51.0 327.4 g/mol
5b (Pentanamide) Tetrahydrofuran-sulfonamide C5 174–176 45.4 341.4 g/mol
5c (Hexanamide) Tetrahydrofuran-sulfonamide C6 142–143 48.3 355.4 g/mol

Observations :

  • Chain Length vs. Melting Point : Longer alkyl chains (e.g., 5c, C6) reduce melting points due to decreased crystallinity, a trend likely applicable to the target compound .
  • Synthetic Efficiency : Yields for 5a–5d (~45–51%) suggest moderate acylation efficiency, which may extend to the target compound’s synthesis .

Butyramide-Containing Phospholipids ()

MPB-PE: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] is a phospholipid derivative with a butyramide linker. Comparison:

  • Function : MPB-PE’s butyramide group facilitates covalent conjugation (via maleimide), whereas the target compound’s butyramide may enhance passive membrane permeability .
  • Structural Role : The aromatic benzooxazepine core in the target compound contrasts with MPB-PE’s glycerol backbone, limiting direct biological parallels .

Research Implications

  • Drug Design : The butyramide group may optimize lipophilicity for CNS penetration, whereas triazole/isoxazole groups (as in GSK2982772/BD630392) enhance target engagement .
  • Synthesis : Lessons from 5a–5d suggest alkyl chain length adjustments could modulate solubility and bioavailability in the target compound .

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs. Further experimental validation is required.

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